Platinum diiodide

Catalog No.
S585341
CAS No.
7790-39-8
M.F
I2Pt
M. Wt
448.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Platinum diiodide

CAS Number

7790-39-8

Product Name

Platinum diiodide

IUPAC Name

diiodoplatinum

Molecular Formula

I2Pt

Molecular Weight

448.89 g/mol

InChI

InChI=1S/2HI.Pt/h2*1H;/q;;+2/p-2

InChI Key

ZXDJCKVQKCNWEI-UHFFFAOYSA-L

SMILES

[I-].[I-].[Pt+2]

Synonyms

iodoplatinate, Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (1:1), Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (KI) (1:1), platinous iodide

Canonical SMILES

I[Pt]I

The exact mass of the compound Platinum diiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Platinum diiodide (CAS: 7790-39-8) is a highly specialized, heavy-halide platinum(II) precursor utilized extensively in advanced catalysis, nanoparticle synthesis, and coordination chemistry. As a black, water-insoluble solid, PtI2 exists in polymorphic forms (cubic α-form and monoclinic β-form) and decomposes at approximately 300–325 °C [1]. In industrial and research procurement, PtI2 is primarily selected over lighter halides (like PtCl2 or PtBr2) when a process requires the distinct electronic properties of the iodide ligand—specifically, its strong trans-directing effect, superior leaving-group ability, and capacity to enhance electron density at the platinum center [2]. These baseline attributes make PtI2 an indispensable starting material for synthesizing trans-configured platinum complexes, low-temperature platinum nanoparticle films, and highly active photocatalysts where chloride-based precursors fail to deliver the necessary stereocontrol or catalytic turnover.

Substituting platinum diiodide with more common precursors like platinum dichloride (PtCl2) or hexachloroplatinic acid fundamentally alters the thermodynamic and stereochemical pathways of downstream syntheses [1]. The iodide ligand possesses a significantly larger atomic radius and lower electronegativity than chloride, resulting in a pronounced trans-effect that dictates the formation of trans-isomers in coordination complexes, whereas PtCl2 typically yields cis-configurations [2]. Furthermore, the weaker Pt–I bond compared to Pt–Cl lowers the thermal stability threshold of derived organometallic complexes, facilitating nanoparticle nucleation at milder temperatures [3]. In catalytic applications, the substitution of chloride for iodide drastically reduces the electron density at the platinum center, which can depress turnover numbers in critical intermediate steps like the formation of Pt(III)-H species during hydrogen evolution reactions [4].

Enhanced Turnover Numbers in Photocatalytic Systems

In the synthesis of dinuclear Ru-Pt photocatalysts for light-driven hydrogen evolution, the choice of halide ligand directly impacts catalytic efficiency. Studies comparing structurally identical systems reveal that the PtI2-derived complex achieves a Turnover Number (TON) of 188 after 70 hours, significantly outperforming the PtCl2 derivative [1]. The iodide ligand enhances the electron density at the catalytic center, which boosts the efficiency of forming the crucial Pt(III)-H intermediate, a mechanism that chloride fails to replicate effectively.

Evidence DimensionTurnover Number (TON) in photocatalytic H2 evolution (70 h)
Target Compound DataPtI2 derivative achieved TON = 188
Comparator Or BaselinePtCl2 derivative (Lower overall catalytic output)
Quantified DifferenceSubstantially higher catalytic activity and intermediate stabilization for the iodide complex
ConditionsLight-driven hydrogen evolution using dinuclear Ru-Pt photocatalysts

Buyers developing advanced systems for solar fuel or hydrogen generation must procure PtI2 to maximize catalytic turnover and intermediate stability.

Lower Thermal Stability for Milder Nanoparticle Nucleation

The thermal properties of platinum dihalide complexes dictate the required energy input for nanoparticle formation. Comparative thermal analyses of diimine platinum(II) complexes demonstrate that the thermal stability strictly follows the order of [PtI2(L)] < [PtCl2(L)] < [PtBr2(L)] [1]. Because the Pt-I bond is weaker and more labile, PtI2 precursors can be reduced or decomposed at significantly lower temperatures (e.g., ~150 °C for SbPt nanoparticle synthesis), whereas PtCl2 analogs require harsher thermal or chemical conditions [2].

Evidence DimensionRelative thermal stability of [PtX2(bu2bpy)] complexes
Target Compound Data[PtI2(bu2bpy)] exhibits the lowest thermal stability
Comparator Or Baseline[PtCl2(bu2bpy)] and [PtBr2(bu2bpy)] (Higher thermal stability)
Quantified DifferenceWeaker Pt-I bonds enable lower-temperature decomposition and nucleation
ConditionsThermal property evaluation of diimine platinum(II) complexes for nanoparticle precursor applications

Procuring PtI2 is critical for synthesizing platinum nanoparticles or thin films on temperature-sensitive substrates where high-temperature decomposition would cause degradation.

Thermodynamic Control for Trans-Isomer Synthesis

The synthesis of specific platinum complex geometries relies heavily on the leaving-group ability of the precursor's halides. Density Functional Theory (DFT) and NMR studies confirm that the superior leaving-group ability of iodide in PtI2 results in a thermodynamically more favorable activation compared to chloride [1]. Initial substitution on PtI2 induces a strong trans-effect, leading to the electronic sensitization of the remaining iodide ligand and strongly favoring the formation of trans-configured products, whereas PtCl2 defaults to cis-coordination [1].

Evidence DimensionLeaving-group ability and stereochemical directing effect
Target Compound DataPtI2 (Strong trans-effect, highly favorable activation energy)
Comparator Or BaselinePtCl2 (Weaker trans-effect, favors cis-isomers)
Quantified DifferenceIodide drives trans-isomerization and faster ligand exchange kinetics
ConditionsLigand substitution reactions monitored by NMR and DFT calculations

Chemists requiring trans-platinum complexes for specialized APIs, catalysts, or materials must select PtI2 to avoid the complex separation of unwanted cis-isomers generated by PtCl2.

Enablement of Red Phosphorescence in Derived Complexes

The heavy-atom effect and specific electronic structure of the iodide ligand impart unique optical properties to PtI2 derivatives. Research on platinum(II) complexes with phenoxarsine ligands demonstrates that platinum diiodide trans complexes display an intense red phosphorescence at 661–669 nm in the solid state [1]. This emission is attributed to a metal halide-centered triplet state. In stark contrast, the corresponding platinum dichloride cis complexes lack this specific emissive pathway [1].

Evidence DimensionSolid-state phosphorescence emission
Target Compound DataPtI2 trans complexes (Intense red emission at 661–669 nm)
Comparator Or BaselinePtCl2 cis complexes (Lack comparable metal halide-centered red emission)
Quantified DifferenceExclusive enablement of ~665 nm triplet state phosphorescence
ConditionsSolid-state photoluminescence characterization of Pt(II) complexes

For materials scientists developing red-emitting phosphors or optoelectronic devices, PtI2 is an essential precursor that cannot be substituted by PtCl2.

Photocatalytic Hydrogen Evolution Systems

Driven by its ability to increase electron density at the Pt center and achieve high turnover numbers, PtI2 is the optimal precursor for synthesizing highly active dinuclear Ru-Pt or similar multimetallic photocatalysts [1].

Low-Temperature Platinum Nanoparticle Synthesis

Due to the lower thermal stability of its complexes compared to chloride analogs, PtI2 is ideal for bottom-up colloidal synthesis or MOCVD of platinum nanoparticles on temperature-sensitive substrates [2].

Synthesis of Trans-Platinum Complexes

The strong trans-directing effect of the iodide ligand makes PtI2 the mandatory starting material for the high-yield synthesis of trans-configured organometallic compounds, avoiding the cis-isomers typical of PtCl2 [3].

Development of Phosphorescent Optoelectronic Materials

Because the iodide ligand enables unique metal halide-centered triplet state emissions, PtI2 is specifically procured to synthesize red-emitting platinum complexes for OLEDs and luminescent sensors [4].

Exact Mass

448.77374 g/mol

Monoisotopic Mass

448.77374 g/mol

Heavy Atom Count

3

UNII

SMK137T046

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7790-39-8

Dates

Last modified: 04-14-2024

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